Lumisterol-d5

Description

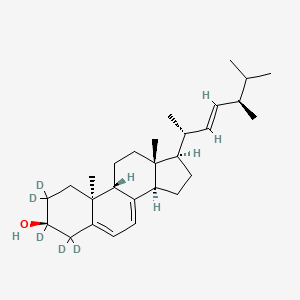

Structure

3D Structure

Properties

Molecular Formula |

C28H44O |

|---|---|

Molecular Weight |

401.7 g/mol |

IUPAC Name |

(3S,9R,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i13D2,17D2,22D |

InChI Key |

DNVPQKQSNYMLRS-HSNNVTMQSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C[C@]2([C@@H]3CC[C@]4([C@H](C3=CC=C2C1([2H])[2H])CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C)([2H])[2H])O |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Deuterated Lumisterol: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated lumisterol serves as an invaluable tool in metabolic research and as an internal standard for mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the synthesis of deuterated lumisterol, focusing on a robust two-stage process: the isotopic labeling of the precursor 7-dehydrocholesterol (7-DHC) and its subsequent photochemical conversion to lumisterol. This document details the experimental protocols, presents key quantitative data, and illustrates the relevant biological pathways to facilitate its application in research and drug development.

Introduction

Lumisterol is a stereoisomer of 7-dehydrocholesterol (7-DHC) and a photoproduct of pre-vitamin D3, formed upon prolonged exposure to UVB radiation.[1] While historically considered an inactive byproduct of vitamin D synthesis, recent studies have revealed that lumisterol and its hydroxylated metabolites are biologically active, functioning as inverse agonists of the retinoic acid-related orphan receptors α and γ (RORα/γ) and interacting with the vitamin D receptor (VDR).[2][3] The introduction of deuterium into the lumisterol molecule provides a stable isotopic label, enabling researchers to trace its metabolic fate and accurately quantify its presence in biological samples without the need for radioactive tracers.[4]

This guide outlines a synthetic strategy commencing with the deuteration of 7-DHC, followed by its photochemical transformation to deuterated lumisterol.

Synthetic Pathway Overview

The synthesis of deuterated lumisterol is achieved through a two-step process, which is depicted in the workflow diagram below. The initial step involves the introduction of deuterium atoms into the 7-dehydrocholesterol molecule. The subsequent step utilizes UVB irradiation to induce the photochemical conversion of the deuterated 7-dehydrocholesterol to pre-vitamin D3, which then isomerizes to lumisterol upon continued irradiation.

References

- 1. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a new pathway that activates lumisterol in vivo to biologically active hydroxylumisterols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Lumisterol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol is a stereoisomer of ergosterol and a member of the vitamin D family of steroid compounds.[1][2] It is formed as a photochemical by-product during the synthesis of vitamin D2.[1] While historically considered an inactive isomer, recent research has highlighted the biological activities of lumisterol and its metabolites, particularly in the context of skin photoprotection and potential anticancer properties.[3][4] The deuterated form, Lumisterol-d5, is a valuable tool in metabolic studies, serving as an internal standard for mass spectrometry-based quantification of lumisterol and its derivatives. This guide provides a detailed summary of the known physicochemical properties of lumisterol and the theoretical properties of this compound, along with relevant experimental protocols and metabolic pathway information.

Physicochemical Properties

The following tables summarize the known physicochemical properties of Lumisterol and the calculated theoretical properties for this compound.

Table 1: General and Calculated Physicochemical Properties

| Property | Lumisterol | This compound (Theoretical) | Reference |

| Molecular Formula | C₂₈H₄₄O | C₂₈H₃₉D₅O | [5] |

| Molecular Weight | 396.65 g/mol | 401.68 g/mol | [5] |

| CAS Number | 474-69-1 | Not Available | [5] |

Note: The molecular formula and weight for this compound are calculated assuming a common deuteration pattern on the side chain for use in mass spectrometry internal standards.

Table 2: Solubility Data for Lumisterol

| Solvent | Solubility | Reference |

| DMSO | Soluble | MedchemExpress Data |

Specific solubility data for this compound is not available. It is expected to have similar solubility to the non-deuterated form.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not published. However, the following are standard methodologies used for the analysis of lumisterol and other related sterols, which can be adapted for the deuterated analog.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Sterol Analysis

This method is suitable for the separation and quantification of lumisterol and its metabolites. The use of a deuterated internal standard like this compound is crucial for accurate quantification.

Instrumentation:

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 70% to 100% B over 8 minutes, followed by a hold at 100% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Data Acquisition: Full scan mode and targeted MS/MS for specific metabolites.

-

Collision Energy: Optimized for fragmentation of the parent ion to characteristic product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful technique for the structural confirmation of lumisterol and its derivatives.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

-

Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

Experiments:

-

1D NMR: ¹H and ¹³C spectra to identify the chemical shifts of protons and carbons.

-

2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity and assign the complete structure.

Metabolic Pathway of Lumisterol

Lumisterol is now known to be metabolized by the enzyme CYP11A1, a key enzyme in steroidogenesis.[1][6][7] This metabolic pathway leads to the formation of several hydroxylated derivatives with potential biological activity.[1][6][7]

Caption: Metabolic pathway of Lumisterol by CYP11A1.

Conclusion

While specific physicochemical data for this compound remains to be experimentally determined, the properties of its non-deuterated counterpart, Lumisterol, provide a strong foundation for its use in research. As a stable-isotope labeled internal standard, this compound is indispensable for the accurate quantification of lumisterol and its biologically active metabolites in complex biological matrices. The provided experimental protocols and metabolic pathway information serve as a valuable resource for researchers in the fields of steroid metabolism, photobiology, and drug development. Further research into the specific properties of this compound will undoubtedly enhance its application and contribute to a deeper understanding of the physiological roles of lumisterol.

References

- 1. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lumisterol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 7. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Lumisterol-d5 - Chemical Structure and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lumisterol-d5, focusing on its chemical structure, methods for determining isotopic purity, and relevant biochemical pathways. This document is intended to serve as a valuable resource for researchers utilizing deuterated sterols in their work.

Chemical Structure of Lumisterol

Lumisterol is a stereoisomer of ergosterol and a member of the vitamin D family of steroid compounds. It is a photoproduct of the UVB irradiation of 7-dehydrocholesterol (7-DHC) in the skin. While structurally similar to other sterols, its unique stereochemistry at the C9 and C10 positions confers distinct biological properties.

The core structure of Lumisterol consists of a four-ring cyclopentanoperhydrophenanthrene nucleus. The molecular formula for the non-deuterated form, Lumisterol, is C28H44O.

Hypothetical Structure of this compound:

For the purpose of this guide, "this compound" will refer to a synthetically deuterated form of Lumisterol where five hydrogen atoms have been replaced by deuterium. The precise location of deuterium labeling is critical for its application in metabolic studies and as an internal standard. Common sites for deuteration in sterols include positions that are metabolically stable and synthetically accessible. A plausible deuteration pattern for this compound could involve the side chain, for example, at the C26 and C27 positions, to create a d5-labeled ethyl group.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic purity is essential for accurate quantification in mass spectrometry-based assays and for clear interpretation of NMR spectra.

Table 1: Hypothetical Isotopic Purity Data for a Batch of this compound

| Isotopic Species | Relative Abundance (%) |

| d0 (unlabeled) | 0.5 |

| d1 | 1.0 |

| d2 | 2.5 |

| d3 | 5.0 |

| d4 | 15.0 |

| d5 | 75.0 |

| d6 | 1.0 |

Note: This data is illustrative and serves as an example of a typical isotopic distribution for a deuterated standard.

Experimental Protocols

Determination of Isotopic Purity by Mass Spectrometry

Mass spectrometry (MS) is a primary technique for determining the isotopic distribution of a labeled compound.[1]

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a dilution series to determine the optimal concentration for analysis.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, for accurate mass measurement.

-

Couple the mass spectrometer to a liquid chromatography (LC) system for sample introduction and separation from potential impurities.

-

-

LC-MS Analysis:

-

Chromatography: Employ a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to achieve good separation.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Acquire full scan mass spectra over a relevant m/z range to encompass the isotopic cluster of the protonated molecule [M+H]+.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of the d5 species.

-

From the mass spectrum of the chromatographic peak, determine the relative intensities of the ions corresponding to the d0 to d6 species.

-

Calculate the percentage of each isotopic species to determine the isotopic purity. Isotope pattern deconvolution can be used to confirm the molecular weight of the deuterium-labeled metabolite.[1]

-

Structural Confirmation and Deuterium Localization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and pinpointing the location of deuterium atoms.[2][3]

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., chloroform-d, methanol-d4).

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

-

-

NMR Experiments:

-

¹H NMR: The absence of signals at specific chemical shifts compared to the spectrum of unlabeled Lumisterol will indicate the positions of deuteration.

-

²H NMR: A deuterium NMR spectrum will show signals only for the deuterium atoms, providing direct evidence of their presence and chemical environment.[4]

-

¹³C NMR: Deuterium substitution can cause a characteristic upfield shift and splitting of the attached carbon signal, further confirming the location of the label.

-

-

Data Analysis:

-

Compare the ¹H NMR spectrum of this compound with that of an authentic, unlabeled Lumisterol standard.

-

Integrate the signals in the ²H NMR spectrum to determine the relative abundance of deuterium at different sites.

-

Analyze the ¹³C NMR spectrum for changes in chemical shifts and multiplicities to confirm the sites of deuteration.

-

Biochemical Pathway: Metabolism of Lumisterol by CYP11A1

Lumisterol is not biologically inert and can be metabolized by enzymes such as CYP11A1, a key enzyme in steroidogenesis.[5][6] This metabolic pathway leads to the formation of several hydroxylated derivatives with potential biological activities.[5][6] Understanding this pathway is crucial for researchers studying the metabolism and effects of Lumisterol and its analogs.

Caption: CYP11A1-mediated metabolism of Lumisterol.

Experimental Workflow: Sterol Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of sterols.[7][8] The following workflow outlines the key steps for the analysis of sterols from a biological matrix.

Caption: General workflow for sterol analysis by GC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 6. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Lumisterol: A Vitamin D Photoisomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumisterol, once considered an inactive byproduct of vitamin D synthesis, has emerged as a prohormone with significant biological activity. This technical guide provides a comprehensive overview of lumisterol, focusing on its photoisomeric relationship with vitamin D, its metabolic activation, and the diverse signaling pathways modulated by its derivatives. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.

Introduction

Under ultraviolet B (UVB) radiation, 7-dehydrocholesterol (7-DHC) in the skin is converted to previtamin D3. While this thermally isomerizes to vitamin D3, prolonged UVB exposure leads to the formation of other photoisomers, including lumisterol and tachysterol.[1] Lumisterol, a stereoisomer of 7-DHC, is formed through the reformation of the C9-C10 bond in previtamin D3 in a 9β,10α-configuration.[1] Initially thought to be a mechanism to prevent vitamin D toxicity from excessive sun exposure, recent research has unveiled that lumisterol is a substrate for enzymatic hydroxylation, leading to a cascade of biologically active metabolites with diverse physiological roles.[1][2]

Photochemical Formation of Lumisterol

The formation of vitamin D3 and its photoisomers is a dynamic process influenced by the duration and intensity of UVB exposure. The initial photochemical reaction breaks the B-ring of 7-DHC to form previtamin D3. Subsequently, previtamin D3 can undergo thermal isomerization to vitamin D3 or further photoisomerization to lumisterol and tachysterol. These reactions are reversible and dependent on factors such as temperature and UVB dose.[1] With extended sun exposure, lumisterol becomes the major photoisomer in human skin.[1]

Figure 1: Photochemical formation of Vitamin D3 and its photoisomers.

Metabolic Activation of Lumisterol

Contrary to its previous designation as an inactive photoproduct, lumisterol serves as a substrate for key cytochrome P450 enzymes, notably CYP11A1 and CYP27A1. These enzymes, also involved in vitamin D and steroid metabolism, hydroxylate lumisterol at various positions on its side chain, generating a series of hydroxylumisterol metabolites.

CYP11A1-mediated Metabolism: CYP11A1 hydroxylates lumisterol to produce major products such as 20-hydroxy-lumisterol (20(OH)L3), 22-hydroxy-lumisterol (22(OH)L3), 24-hydroxy-lumisterol (24(OH)L3), and 20,22-dihydroxy-lumisterol (20,22(OH)2L3).[3][4][5]

CYP27A1-mediated Metabolism: CYP27A1 also metabolizes lumisterol, yielding metabolites like 25-hydroxy-lumisterol (25(OH)L3) and 27-hydroxy-lumisterol.

These hydroxylation steps are crucial for the biological activation of lumisterol, transforming it into potent signaling molecules.

Figure 2: Metabolic activation of Lumisterol by CYP11A1 and CYP27A1.

Signaling Pathways and Biological Activities

Hydroxylated lumisterol derivatives exert their biological effects by modulating a variety of nuclear receptors and signaling pathways, often in a manner distinct from classical vitamin D signaling.

Nuclear Receptor Interactions

Vitamin D Receptor (VDR): While lumisterol itself exhibits very low affinity for the VDR, with a dissociation constant greater than 20 µM, its hydroxylated metabolites can interact with the VDR.[3] It has been suggested that some photoproducts may be metabolized to their hydroxylated forms before acting on the VDR.[3]

Retinoic Acid-related Orphan Receptors (RORα and RORγ): Hydroxylumisterols have been identified as inverse agonists of RORα and RORγ.[6][7] This interaction is significant as RORs are implicated in the regulation of inflammatory responses and cellular differentiation.

Liver X Receptors (LXRα and LXRβ): Lumisterol and its hydroxylated derivatives have been shown to act as agonists for LXRα and LXRβ.[8][9] This activation of LXRs suggests a role for lumisterol in the regulation of lipid metabolism and inflammation.

Aryl Hydrocarbon Receptor (AhR): Evidence suggests that lumisterol derivatives can also interact with the AhR, a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[10]

Figure 3: Interaction of hydroxylumisterols with various nuclear receptors.

Cellular and Physiological Effects

The interaction of hydroxylumisterols with these nuclear receptors translates into a range of biological activities, including:

-

Anti-proliferative Effects: Lumisterol and its derivatives have been shown to inhibit the proliferation of cultured human keratinocytes.[3]

-

Anti-inflammatory Properties: Through their action on RORs and LXRs, hydroxylumisterols can modulate inflammatory pathways.[6][11]

-

Antioxidant Response: Lumisterol metabolites have been implicated in the activation of the Nrf2-dependent antioxidant response, which protects cells from oxidative stress.[11]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of lumisterol and its derivatives with various molecular targets.

Table 1: Binding Affinities and Activities for Liver X Receptors (LXRs) [8]

| Compound | LXRα EC50 (M) | LXRβ EC50 (M) | LXRα Activity |

| 20(OH)L3 | 10⁻⁸ - 10⁻⁶ | 10⁻⁸ - 10⁻⁶ | Agonist |

| 22(OH)L3 | 10⁻⁸ - 10⁻⁶ | 10⁻⁸ - 10⁻⁶ | Agonist |

| 24(OH)L3 | 10⁻⁸ - 10⁻⁶ | 10⁻⁸ - 10⁻⁶ | Agonist |

| 20,22(OH)₂L3 | 10⁻⁸ - 10⁻⁶ | 10⁻⁸ - 10⁻⁶ | Agonist |

| 25(OH)L3 | 10⁻⁸ - 10⁻⁶ | 10⁻⁸ - 10⁻⁶ | Agonist |

| (25R)27(OH)L3 | 10⁻⁸ - 10⁻⁶ | 10⁻⁸ - 10⁻⁶ | Agonist |

| (25S)27(OH)L3 | 10⁻⁸ - 10⁻⁶ | 10⁻⁸ - 10⁻⁶ | Agonist |

| Lumisterol (L3) | 10⁻⁸ - 10⁻⁶ | 10⁻⁸ - 10⁻⁶ | Agonist |

Table 2: Kinetic Parameters for CYP11A1-mediated Lumisterol Metabolism [5]

| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (mM⁻¹min⁻¹) |

| Lumisterol (L3) | 39 ± 20 | 4.8 ± 1.3 | 123 |

Table 3: Dissociation Constants (Kd) for the Vitamin D Receptor (VDR) [3]

| Compound | Kd (nM) |

| Lumisterol | >20,000 |

| Tachysterol | >20,000 |

| 7-Dehydrocholesterol | >20,000 |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of lumisterol and its derivatives.

Enzymatic Synthesis and Purification of Hydroxylumisterols

Objective: To produce hydroxylated lumisterol metabolites using CYP11A1.

Methodology:

-

Incubation: Incubate lumisterol with purified bovine or human CYP11A1 in a reconstituted system containing adrenodoxin reductase, adrenodoxin, and an NADPH-generating system.[3][5]

-

Extraction: Stop the reaction and extract the products using an organic solvent such as dichloromethane.[5]

-

Purification: Purify the individual hydroxylumisterol metabolites using High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water gradient.[3][5][12][13]

-

Identification: Confirm the identity of the purified products using Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Figure 4: Workflow for the synthesis and purification of hydroxylumisterols.

Analysis of Lumisterol and its Metabolites by LC-MS/MS

Objective: To quantify lumisterol and its hydroxylated derivatives in biological samples.

Methodology:

-

Sample Preparation: Extract the analytes from the sample matrix (e.g., serum, cell lysates) using liquid-liquid extraction or solid-phase extraction.[10][14][15][16]

-

Chromatographic Separation: Separate the isomers using a C18 column with a gradient of water, acetonitrile, and methanol containing formic acid.[14][15]

-

Mass Spectrometric Detection: Use a tandem quadrupole mass spectrometer in electrospray ionization (ESI) positive mode. Monitor the parent and fragment ions for each analyte in Multiple Reaction Monitoring (MRM) mode.[14][15][16]

LanthaScreen™ TR-FRET LXR Coactivator Assay

Objective: To determine the agonist or inverse agonist activity of test compounds on LXRα and LXRβ.

Methodology:

-

Assay Setup: In a 384-well plate, combine the LXR ligand-binding domain (LBD), the test compound, a terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide.[9][17][18][19][20]

-

Incubation: Incubate the plate at room temperature to allow for binding and complex formation.

-

TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader with excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (fluorescein).[9][18]

-

Data Analysis: Calculate the emission ratio (520/495) and plot it against the compound concentration to determine EC50 or IC50 values.[18]

RORγ Luciferase Reporter Assay

Objective: To assess the inverse agonist activity of test compounds on RORγ.

Methodology:

-

Cell Culture and Transfection: Use a cell line engineered to express a GAL4-RORγ hybrid receptor and a luciferase reporter gene under the control of a GAL4 upstream activating sequence.[21][22]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds.

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer after the addition of a luciferase substrate.[22][23][24]

-

Data Analysis: Normalize the luciferase activity to a vehicle control and plot the results against the compound concentration to determine IC50 values.[22]

Nrf2/ARE Luciferase Reporter Assay

Objective: To determine if test compounds activate the Nrf2 antioxidant response pathway.

Methodology:

-

Cell Culture and Transfection: Use a cell line (e.g., HepG2) transfected with a luciferase reporter vector containing the Antioxidant Response Element (ARE).[2][8][25][26]

-

Compound Treatment: Treat the cells with the test compounds for a specified period.

-

Luciferase Assay: Lyse the cells and measure the firefly luciferase activity. A co-transfected Renilla luciferase vector can be used for normalization.[8][23][24][25][26]

-

Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle control.

Conclusion and Future Directions

The discovery of the biological activity of lumisterol and its hydroxylated metabolites has opened up a new avenue in vitamin D research. These compounds, with their unique interactions with a range of nuclear receptors, present exciting opportunities for the development of novel therapeutics for various conditions, including skin disorders, inflammatory diseases, and cancer. Further research is warranted to fully elucidate the physiological roles of the lumisterol endocrine system, including the identification of specific target genes and the in vivo efficacy of these novel compounds. The detailed methodologies and quantitative data provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this fascinating photoisomer and its potential clinical applications.

References

- 1. ARE-Nrf2 Luciferase Test Method | CPT℠ Labs [cptclabs.com]

- 2. Nrf2 transcriptional activity [bio-protocol.org]

- 3. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin D and lumisterol novel metabolites can inhibit SARS-CoV-2 replication machinery enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxylumisterols, Photoproducts of Pre-Vitamin D3, Protect Human Keratinocytes against UVB-Induced Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3.2.2. Nrf2/ARE Luciferase Assay [bio-protocol.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. LanthaScreen™ TR-FRET LXR alpha Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]

- 18. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. Assay in Summary_ki [bindingdb.org]

- 23. static.fishersci.eu [static.fishersci.eu]

- 24. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 25. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bpsbioscience.com [bpsbioscience.com]

The Shifting Paradigm of Lumisterol: From Inert Photoproduct to Bioactive Modulator

For decades, lumisterol was relegated to the status of a biologically inert byproduct of vitamin D synthesis in the skin. However, a growing body of evidence challenges this long-held belief, revealing that lumisterol and its derivatives are, in fact, biologically active molecules with the potential to modulate a variety of cellular processes. This technical guide synthesizes the current understanding of the biological activity of lumisterol and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of its metabolism, signaling pathways, and potential therapeutic applications.

From Inertness to Activity: A New Perspective

Lumisterol is a stereoisomer of 7-dehydrocholesterol (7-DHC) formed upon prolonged exposure to UVB radiation.[1] While it was initially considered an inactive photoproduct, recent studies have demonstrated that lumisterol is a substrate for the enzyme cytochrome P450scc (CYP11A1), the same enzyme that initiates steroid hormone synthesis.[1][2] This discovery has opened a new chapter in our understanding of the "vitamin D landscape," suggesting that the skin's response to UVB is far more complex than previously appreciated.

Metabolism of Lumisterol: The Gateway to Bioactivity

The metabolism of lumisterol by CYP11A1 is a key step in unlocking its biological potential. This enzymatic conversion results in the formation of several hydroxylated derivatives, including 20-hydroxylumisterol (20(OH)L3), 22-hydroxylumisterol (22(OH)L3), 24-hydroxylumisterol (24(OH)L3), and 20,22-dihydroxylumisterol (20,22(OH)2L3).[1][2] These metabolites have been shown to be the primary mediators of lumisterol's biological effects.

Experimental Protocol: In Vitro Metabolism of Lumisterol by CYP11A1

A typical experimental setup to study the metabolism of lumisterol by CYP11A1 involves the following steps:

-

Reaction Mixture Preparation: A reconstituted enzyme system is prepared containing purified bovine or human CYP11A1, adrenodoxin, and adrenodoxin reductase in a suitable buffer.

-

Substrate Addition: Lumisterol, dissolved in a vehicle like 2-hydroxypropyl-β-cyclodextrin, is added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of NADPH.

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Extraction of Products: The reaction is stopped, and the products are extracted using an organic solvent such as dichloromethane.

-

Analysis: The extracted products are then analyzed and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the biological activity of lumisterol and its derivatives.

Table 1: Antiproliferative Activity of Lumisterol Derivatives on Melanoma Cell Lines

| Compound | Cell Line | IC50 (nM) |

| (25R)-27-hydroxyL3 | A375 | Highest Potency |

| 1,24,25(OH)3D3 | A375 | Lower potency than (25R)-27-hydroxyL3 |

| 1,25(OH)2D3 | A375 | Lower potency than (25R)-27-hydroxyL3 |

| (25R)-27-hydroxyL3 | SK-MEL-28 | Lower Potency |

| 1,24,25(OH)3D3 | SK-MEL-28 | Higher Potency |

| 1,25(OH)2D3 | SK-MEL-28 | Lower Potency than 1,24,25(OH)3D3 |

*Specific IC50 values were not provided in the source material, only relative potencies.[3]

Table 2: Effect of Oral Lumisterol2 Intake on Deuterated Vitamin D3 Metabolites in Mice

| Treatment Group | Deuterated 25-hydroxyvitamin D3 Reduction | Deuterated Calcitriol Reduction |

| High-dose (2000 µg/kg) lumisterol2 | ~50% | ~80% |

Signaling Pathways of Lumisterol and its Metabolites

Lumisterol and its hydroxylated derivatives exert their biological effects through a network of signaling pathways, often interacting with nuclear receptors that were previously thought to be exclusive to other ligands.

Multi-Receptor Targeting

Unlike the traditional view of vitamin D signaling being solely mediated by the Vitamin D Receptor (VDR), lumisterol derivatives have been shown to interact with a broader range of nuclear receptors, including:

-

Vitamin D Receptor (VDR): While lumisterol itself has a very low affinity for the VDR, some of its hydroxylated metabolites can interact with the VDR, potentially through a non-genomic binding pocket.[6][7]

-

Retinoic Acid-related Orphan Receptors (RORs): Hydroxylumisterols have been identified as inverse agonists for RORα and RORγ, suggesting a role in regulating inflammatory responses and cellular differentiation.[8]

-

Aryl Hydrocarbon Receptor (AhR): Certain lumisterol derivatives can act as agonists for the AhR, a receptor involved in xenobiotic metabolism and immune modulation.[8]

-

Liver X Receptors (LXRs): Hydroxylated derivatives of lumisterol have been shown to bind to and activate LXRα and LXRβ, which play crucial roles in lipid metabolism and inflammation.[9][10]

This multi-receptor targeting suggests that lumisterol and its metabolites can have pleiotropic effects, influencing a wide array of physiological processes.

Experimental Protocol: Reporter Gene Assay for Nuclear Receptor Activation

To determine whether lumisterol derivatives can activate specific nuclear receptors, a reporter gene assay is commonly employed. The general steps are as follows:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, CHO) is cultured and then co-transfected with two plasmids:

-

An expression vector for the nuclear receptor of interest (e.g., VDR, ROR, AhR, or LXR).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor.

-

-

Treatment: The transfected cells are then treated with different concentrations of the lumisterol derivative being tested.

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: An increase in luciferase activity compared to untreated cells indicates that the lumisterol derivative is an agonist for the tested nuclear receptor, while a decrease may suggest antagonistic activity.[11]

Photoprotective and Anticancer Activities

Emerging research highlights the potential of lumisterol and its derivatives in skin health and cancer prevention.

Photoprotection against UVB-Induced Damage

Studies have shown that pretreatment of human keratinocytes with lumisterol and its hydroxylated metabolites can protect against UVB-induced damage.[12] These protective effects include:

-

Reduction of Oxidative Stress: Attenuation of reactive oxygen species (ROS) production.

-

DNA Damage Repair: Enhancement of the repair of UVB-induced DNA photoproducts.

-

Activation of Protective Pathways: Upregulation of the NRF2 antioxidant response and p53 signaling pathways.[12]

Anticancer Activity

Several studies have investigated the anticancer properties of lumisterol derivatives, particularly against melanoma. These compounds have been shown to inhibit the proliferation of human malignant melanoma cell lines.[13] The antiproliferative effects appear to be mediated, at least in part, through their interactions with the diverse nuclear receptors mentioned previously, leading to cell cycle arrest and inhibition of cell growth.[13]

The Question of Deuterated Analogs

A critical area for future research is the biological activity of deuterated analogs of lumisterol. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the pharmacokinetic properties of a molecule by slowing its metabolism. This can lead to increased bioavailability and a longer duration of action.

Currently, there is a significant lack of publicly available data on the biological inertness or activity of deuterated lumisterol analogs. While studies have utilized deuterated vitamin D3 to investigate the metabolic effects of non-deuterated lumisterol, the reverse has not been thoroughly explored. Further research is needed to synthesize and characterize deuterated lumisterol derivatives and to evaluate their metabolic stability, receptor binding affinities, and overall biological activity. Such studies will be crucial in determining whether deuteration can be a viable strategy to enhance the potential therapeutic effects of lumisterol.

Conclusion

The traditional view of lumisterol as a biologically inert photoproduct is being rapidly replaced by a more nuanced understanding of its role as a bioactive modulator. Through its metabolism by CYP11A1, lumisterol is converted into a series of hydroxylated derivatives that can interact with a range of nuclear receptors, influencing key cellular processes such as proliferation, differentiation, and the response to stress. The photoprotective and anticancer activities of these compounds open up exciting new avenues for research and drug development. While the biological activity of deuterated lumisterol analogs remains an open question, the burgeoning field of lumisterol research promises to yield further insights into the intricate interplay between sunlight, skin, and systemic health.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin D and lumisterol derivatives can act on liver X receptors (LXRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5395829A - Compositions comprising vitamin D lumisterol analog precursors - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Vitamin D and lumisterol derivatives can act on liver X receptors (LXRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 13. mdpi.com [mdpi.com]

Lumisterol-d5 as a Stable Isotope-Labeled Internal Standard: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Lumisterol-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of vitamin D and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the use of deuterated analogs of the target analyte is the established gold standard, this document explores the potential application of this compound, a stereoisomer of vitamin D, as a novel internal standard, drawing upon established methodologies for similar compounds.

Introduction: The Rationale for a this compound Internal Standard

Accurate quantification of vitamin D and its metabolites is crucial for clinical diagnostics and research in a multitude of fields, from bone metabolism to immunology and oncology. LC-MS/MS has emerged as the reference method for this purpose due to its high sensitivity and specificity. The use of a SIL-IS is fundamental to a robust LC-MS/MS assay, as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring analytical accuracy and precision.

Traditionally, a deuterated analog of the specific analyte (e.g., Vitamin D3-d3 for Vitamin D3 analysis) is employed as the internal standard. This is because it co-elutes with the analyte and exhibits nearly identical physicochemical properties, leading to optimal correction for matrix effects.

This guide proposes the exploration of this compound as an alternative or supplementary internal standard. Lumisterol is a photoisomer of vitamin D, and its deuterated form, this compound, could offer several advantages:

-

Structural Similarity: As a stereoisomer, Lumisterol shares a close structural resemblance to vitamin D, potentially leading to similar behavior during extraction and chromatography.

-

Distinct Mass: The deuterium labeling provides a clear mass shift for unambiguous detection by the mass spectrometer.

-

Potential for Multi-Analyte Assays: A single, well-characterized internal standard that can be used for the quantification of multiple vitamin D metabolites could streamline workflows and reduce costs.

It is important to note that the use of this compound as an internal standard for vitamin D analysis is a novel concept and requires thorough validation for each specific application. This guide provides the foundational knowledge and experimental frameworks to conduct such a validation.

Synthesis of this compound

A plausible synthetic route could involve:

-

Deuteration of a Precursor: A common strategy is the deuteration of the A-ring of a vitamin D precursor. For instance, A-ring synthons containing deuterium atoms can be synthesized and then coupled with the CD-ring portion of the molecule.

-

Photochemical Isomerization: The deuterated vitamin D precursor would then be subjected to ultraviolet (UV) irradiation to induce the formation of a mixture of photoisomers, including deuterated previtamin D, tachysterol, and lumisterol.

-

Purification: The desired this compound would be isolated from the reaction mixture using chromatographic techniques such as high-performance liquid chromatography (HPLC).

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocols for Vitamin D Analysis using this compound as an Internal Standard

The following protocols are based on established methods for the LC-MS/MS analysis of vitamin D and its metabolites and are adapted for the proposed use of this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract the vitamin D metabolites from the biological matrix (e.g., serum, plasma) and remove interfering substances.

Materials:

-

Biological sample (e.g., 200 µL of serum)

-

This compound internal standard solution (concentration to be optimized)

-

Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)

-

Vortex mixer

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (optional, for further cleanup)

Protocol:

-

Spiking with Internal Standard: To 200 µL of the serum sample in a microcentrifuge tube, add a known amount of the this compound internal standard solution. The exact concentration should be optimized to be within the linear range of the assay.

-

Protein Precipitation: Add 600 µL of ice-cold protein precipitation solvent to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

The following diagram illustrates the sample preparation workflow.

Caption: A typical workflow for the preparation of serum samples.

Liquid Chromatography

Chromatographic separation is essential to resolve vitamin D metabolites from each other and from matrix components.

Typical LC Parameters:

| Parameter | Typical Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Gradient | Start with a high percentage of A, ramp up to a high percentage of B over 5-10 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 5 - 20 µL |

Tandem Mass Spectrometry

The mass spectrometer is used for the selective detection and quantification of the analytes and the internal standard. This is typically done in Multiple Reaction Monitoring (MRM) mode.

Hypothetical MRM Transitions:

The exact MRM transitions for this compound would need to be determined experimentally by infusing a pure standard into the mass spectrometer. However, based on the structure of lumisterol and common fragmentation patterns of sterols, we can propose potential transitions. Vitamin D and its metabolites often lose water molecules upon collision-induced dissociation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Vitamin D3 | 385.3 | 367.3 | To be optimized |

| 385.3 | 259.2 | To be optimized | |

| 25-hydroxyvitamin D3 | 401.3 | 383.3 | To be optimized |

| 401.3 | 257.2 | To be optimized | |

| This compound (Proposed) | 402.7 (M+H)+ | To be determined | To be optimized |

Note: These are proposed values and must be optimized for the specific instrument and conditions used.

Method Validation

A thorough method validation is critical before implementing any new analytical method for routine use. The validation should be performed according to established guidelines from regulatory bodies such as the FDA or EMA.

Key Validation Parameters:

| Parameter | Description |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components. |

| Linearity and Range | The concentration range over which the assay is accurate, precise, and linear. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |

The following diagram illustrates the logical relationship between the core components of a validated LC-MS/MS method.

Caption: Core components of a validated LC-MS/MS method.

Conclusion

The use of this compound as a stable isotope-labeled internal standard for the LC-MS/MS analysis of vitamin D and its metabolites presents an intriguing possibility for researchers and drug development professionals. Its structural similarity to vitamin D suggests it could be a viable candidate for correcting analytical variability. However, as a novel approach, its suitability must be rigorously evaluated through comprehensive method development and validation. This technical guide provides the necessary theoretical framework and practical protocols to embark on such an evaluation. Successful validation of this approach could lead to more streamlined and cost-effective methods for the accurate quantification of these vital compounds.

A Comprehensive Guide to the Preparation of Lumisterol-d5 Stock Solutions in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Lumisterol-d5 in various organic solvents, offering a practical framework for the preparation of stock solutions. Due to the limited availability of direct solubility data for the deuterated form, this document leverages solubility data for the closely related isomers, Lumisterol and Vitamin D3. The minor structural differences, including the five deuterium atoms in this compound, are not expected to significantly impact its solubility profile in organic solvents.

Understanding this compound Solubility

Lumisterol is a photoisomer of Vitamin D3 and shares a similar steroidal backbone, indicating a lipophilic nature.[[“]] Consequently, it is expected to be sparingly soluble in aqueous solutions and readily soluble in various organic solvents. The choice of solvent is critical for preparing accurate and stable stock solutions for experimental use.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of Vitamin D3 in several common organic solvents at various temperatures. This data, sourced from a comprehensive study on Vitamin D3 solubility, serves as a reliable proxy for this compound.[2][3][4] The solubility is presented in descending order at a given temperature.[2][3]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10⁻¹) |

| Propan-1-ol | 273.2 | 1.93 |

| Ethanol | 273.2 | 1.77 |

| Ethyl Ethanoate | 273.2 | 1.95 |

| Propan-2-one | 273.2 | Varies |

| Methanol | 273.2 | Varies |

| Ethanenitrile | 273.2 | 0.00761 |

| Transcutol® | 298.2 | 4.03 |

| 2-Propanol (IPA) | 298.2 | 2.45 |

| 2-Butanol | 298.2 | 1.87 |

| 1-Butanol | 298.2 | 1.69 |

| Polyethylene Glycol-400 (PEG-400) | 298.2 | 0.291 |

| Dimethyl Sulfoxide (DMSO) | 298.2 | 0.0723 |

| Propylene Glycol (PG) | 298.2 | 0.0337 |

| Ethylene Glycol (EG) | 298.2 | 0.00524 |

| Water | 298.2 | 0.0000103 |

Note: "Varies" indicates that while data is available in the source, it is not presented in a directly comparable format in the provided snippets. For detailed values, refer to the original publication. The solubility of Vitamin D3, and by extension this compound, generally increases with temperature.[[“]][2]

Experimental Protocol for Preparing a this compound Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound. It is crucial to use high-purity solvents and adhere to sterile techniques, especially for cell-based assays.

Materials:

-

This compound (solid form)

-

Anhydrous organic solvent of choice (e.g., Ethanol, DMSO)

-

Sterile, amber glass vial with a PTFE-lined cap

-

Calibrated analytical balance

-

Volumetric flask (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Determine the Desired Concentration and Volume: Calculate the required mass of this compound based on the target concentration (e.g., 10 mM) and final volume of the stock solution.

-

Weighing the Compound: Accurately weigh the calculated amount of this compound using a calibrated analytical balance. It is advisable to perform this in a fume hood, wearing appropriate personal protective equipment (PPE).

-

Dissolution:

-

Transfer the weighed this compound to the volumetric flask.

-

Add a small amount of the chosen organic solvent (approximately 50-70% of the final volume).

-

Gently swirl the flask to dissolve the compound. For compounds that are difficult to dissolve, vortexing or brief sonication in a water bath can be employed.

-

-

Bringing to Final Volume: Once the this compound is completely dissolved, add the solvent to the calibration mark of the volumetric flask. Use a pipette for the final addition to ensure accuracy.

-

Homogenization and Storage:

-

Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the stock solution to a sterile, amber glass vial to protect it from light.

-

Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

-

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in preparing a this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway and Logical Relationships

While the prompt requested diagrams for signaling pathways, the provided information focuses on the chemical properties and preparation of this compound, not its biological activity. Therefore, a signaling pathway diagram would be speculative. The logical relationship in this context is the direct correlation between the choice of solvent and the resulting solubility, which is a fundamental chemical principle rather than a complex pathway.

The logical workflow for selecting a solvent is as follows:

Caption: Logical Flow for Solvent Selection.

This guide provides a foundational understanding for the effective preparation of this compound stock solutions. Researchers are encouraged to consult the primary literature for more detailed thermodynamic data and to validate their specific solution preparations.

References

- 1. Vitamin D Solubility - Consensus Academic Search Engine [consensus.app]

- 2. che.zju.edu.cn [che.zju.edu.cn]

- 3. Solubility of Vitamin D3 in Six Organic Solvents at Temperatures from (248.2 to 273.2) K [acs.figshare.com]

- 4. Solubility of Vitamin D-3 in Six Organic Solvents at Temperatures from (248.2 to 273.2) K | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Navigating the Stability of Lumisterol-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the long-term stability and storage of Lumisterol-d5, a deuterated analog of Lumisterol. Understanding the stability profile of this compound is paramount for its use as an internal standard in analytical methodologies, in metabolic studies, and in the development of pharmaceutical formulations. While specific long-term stability data for this compound is not extensively published, this document synthesizes available information on Lumisterol, related deuterated sterols, and general principles of stability testing to provide a robust framework for its handling and storage.

Introduction to this compound and the Imperative of Stability

Recommended Storage Conditions

Based on information from commercial suppliers and the known sensitivity of related compounds to light and air, the following storage conditions are recommended for this compound to ensure its long-term integrity.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and isomerization. |

| Light | Protected from light (e.g., in an amber vial) | Lumisterol is a photoproduct and can be susceptible to further light-induced degradation. |

| Atmosphere | Protected from air (e.g., under an inert gas like argon or nitrogen) | To prevent oxidation, a common degradation pathway for steroidal compounds. |

| Physical Form | Solid (powder) | Generally more stable than solutions. |

| Solvent for Stock Solutions | Chloroform, Dichloromethane, DMSO | As recommended by suppliers. However, the long-term stability in these solvents has not been extensively studied and should be evaluated. |

Potential Degradation Pathways

The degradation of this compound is likely to follow pathways similar to those of Lumisterol and other vitamin D analogs. The primary mechanisms of degradation to consider are:

-

Photodegradation: Exposure to UV and visible light can lead to isomerization and the formation of other photoproducts.

-

Oxidation: The double bonds in the sterol structure are susceptible to oxidation, leading to the formation of various oxygenated derivatives.

-

Thermal Degradation: Elevated temperatures can accelerate isomerization and other degradation reactions.

-

Acid/Base Hydrolysis: Extreme pH conditions can catalyze the degradation of the molecule.

The metabolic pathway of Lumisterol, which involves enzymatic hydroxylation, can also provide insights into potential degradation products that might arise from oxidative processes.

Caption: Metabolic pathway of Lumisterol via CYP11A1.

Experimental Protocol for a Comprehensive Long-Term Stability Study

To definitively establish the long-term stability of this compound, a comprehensive stability study is required. The following protocol outlines the key considerations for such a study, based on ICH guidelines and best practices for the stability testing of reference standards.

Study Design

A long-term stability study should be conducted under controlled storage conditions, with samples analyzed at predetermined time points.

| Condition | Temperature | Humidity | Time Points (Months) |

| Long-Term | 2-8°C | Ambient | 0, 3, 6, 9, 12, 18, 24, 36 |

| Accelerated | 25°C | 60% RH | 0, 1, 2, 3, 6 |

| Stress | 40°C | 75% RH | 0, 1, 2, 3, 6 |

The study should be performed on this compound in its solid state and, if required for its intended use, in relevant solvents.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact this compound from any potential degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is recommended.

4.2.1. HPLC Method Parameters (Example)

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm or MS/MS detection for higher specificity and sensitivity. |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

4.2.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

| Stress Condition | Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C for 48 hours (solid state) |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Samples from forced degradation studies should be analyzed by the validated HPLC method, and peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector or by MS.

Data Presentation and Analysis

All quantitative data from the stability study should be summarized in clearly structured tables to facilitate comparison and trend analysis. The concentration of this compound should be plotted against time for each storage condition. The shelf-life can be determined by the time at which the concentration of this compound falls below a predetermined acceptance criterion (e.g., 95% of the initial concentration).

Caption: Workflow for a long-term stability study.

Summary and Recommendations

While specific long-term stability data for this compound is limited, a conservative approach to its storage is warranted. Researchers and drug development professionals should adhere to the recommended storage conditions of 2-8°C, protected from light and air, to maintain the integrity of this important analytical standard.

For critical applications, it is highly recommended that users perform their own stability assessments under their specific experimental conditions. The experimental protocol outlined in this guide provides a robust framework for conducting such a study. By understanding the potential degradation pathways and implementing a rigorous stability testing program, the reliability and accuracy of data generated using this compound can be assured.

Lumisterol-d5: A Technical Guide to its Certificate of Analysis and Use as a Reference Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lumisterol-d5, a deuterated analog of Lumisterol, and its role as a reference material in analytical and research settings. This document outlines the critical information typically found on a Certificate of Analysis (CoA) for this compound, details common experimental methodologies for its characterization, and illustrates its biochemical context.

Introduction to Lumisterol and its Deuterated Analog

Lumisterol is a photoisomer of Vitamin D3 and an isomer of Ergosterol. As a stable isotopically labeled internal standard, this compound is crucial for accurate quantification in mass spectrometry-based analyses, such as in pharmacokinetic studies or clinical diagnostics involving Vitamin D and its metabolites. Its use helps to correct for matrix effects and variations in sample preparation and instrument response.

Representative Certificate of Analysis

A Certificate of Analysis for a reference material like this compound provides assurance of its identity, purity, and quality. Below is a summary of the typical quantitative data presented in a CoA.

Compound Information

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 9β,10α-Ergosta-5,7,22-trien-3β-ol-d5 |

| Molecular Formula | C₂₈H₃₉D₅O |

| Molecular Weight | 401.71 g/mol |

| CAS Number | Not widely available |

| Lot Number | Example: LMD5-202501 |

| Appearance | White to off-white powder |

| Solubility | Chloroform, Dichloromethane, DMSO |

| Storage | 2-8°C, protected from light and air |

Analytical Data

| Analytical Test | Method | Result |

| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98% |

| Identity Confirmation | Mass Spectrometry (MS) | Conforms to structure |

| Isotopic Purity | Mass Spectrometry (MS) | ≥99% Deuterium incorporation |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements |

| Loss on Drying | Thermogravimetric Analysis (TGA) | <1.0% |

Experimental Protocols

The certification of this compound as a reference material involves rigorous analytical testing. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 280 nm.

-

Procedure : A known concentration of this compound is dissolved in the mobile phase and injected into the HPLC system. The peak area of the principal peak is compared to the total area of all peaks to calculate the purity.

Identity and Isotopic Purity by Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).

-

Procedure for Identity : The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed for the molecular ion peak corresponding to the chemical formula of this compound.

-

Procedure for Isotopic Purity : The relative intensities of the deuterated and non-deuterated molecular ion peaks are measured to determine the percentage of deuterium incorporation.

Visualizing Key Processes and Relationships

Diagrams are essential for understanding the chemical structure, analytical workflow, and biochemical context of this compound.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. A thorough understanding of its Certificate of Analysis ensures the reliability and accuracy of experimental results. The methodologies and data presented in this guide provide a comprehensive framework for the evaluation and application of this critical reference material.

Illuminating the Path Forward: An In-depth Technical Guide to the Biological Activity of Lumisterol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol, once considered an inactive byproduct of vitamin D synthesis, is now emerging as a prohormone with a rich and complex pharmacology. Its derivatives, generated primarily through the action of the enzyme CYP11A1, are demonstrating a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of lumisterol derivatives, focusing on their anticancer, anti-inflammatory, and photoprotective properties. We delve into the intricate signaling pathways they modulate and provide detailed experimental protocols for their biological evaluation, equipping researchers with the knowledge to explore this exciting frontier in drug discovery.

Data Presentation: Quantitative Bioactivity of Lumisterol Derivatives

The following tables summarize the key quantitative data on the biological activity of various lumisterol derivatives, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Lumisterol Derivatives in Human Melanoma Cell Lines

| Compound | Cell Line | Assay | IC50 | Efficacy (% Inhibition at 1 µM) |

| (25R)-27-hydroxyL3 | A375 | SRB | 1 pM | ~20% |

| (25R)-27-hydroxyL3 | SK-MEL-28 | SRB | > 1 µM | ~20% |

| L3 | A375 | SRB | No inhibition | - |

| L3 | SK-MEL-28 | SRB | No inhibition (slight proliferation increase) | - |

| 22(OH)L3 | A375 | SRB | No inhibition | - |

| 22(OH)L3 | SK-MEL-28 | SRB | No inhibition | - |

Data sourced from a study on human malignant melanoma cell lines.[1]

Table 2: Antiviral Activity of Lumisterol Derivatives

| Compound | Target | Assay | IC50 |

| 25(OH)L3 | SARS-CoV-2 RdRp | Enzyme Inhibition | 0.5 µM |

| 20S(OH)L3 | SARS-CoV-2 RdRp | Enzyme Inhibition | 1 µM |

Data from a study on the inhibition of SARS-CoV-2 replication enzymes.[2]

Core Signaling Pathways Modulated by Lumisterol Derivatives

Lumisterol derivatives exert their pleiotropic effects by modulating a complex network of intracellular signaling pathways. Unlike classical vitamin D signaling, which is primarily mediated by the Vitamin D Receptor (VDR), lumisterol derivatives interact with a broader range of nuclear receptors, including the Retinoid-related Orphan Receptors (RORs), Liver X Receptors (LXRs), and the Aryl Hydrocarbon Receptor (AhR).[2][3] Furthermore, they influence key cellular processes through the activation of the Nrf2 and p53 pathways and the inhibition of the pro-inflammatory NF-κB pathway.[3][4][5]

Interaction with Nuclear Receptors

References

- 1. mdpi.com [mdpi.com]

- 2. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of Lumisterol Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumisterol, a previtamin D3 isomer, and its downstream metabolites are emerging as promising candidates in the search for novel antiviral agents. This technical guide provides an in-depth analysis of the current research on the antiviral properties of lumisterol metabolites, with a particular focus on their activity against SARS-CoV-2. We consolidate quantitative data on their efficacy, detail key experimental methodologies, and visualize the proposed signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

The global need for effective antiviral therapies remains a critical priority. Vitamin D has long been recognized for its role in immune modulation. Recent studies have expanded this understanding to include direct antiviral activities, not only of vitamin D itself but also of related compounds such as lumisterol.[1][2][3] Lumisterol and its hydroxyderivatives, generated through pathways involving the enzyme CYP11A1, have demonstrated the ability to interfere with viral replication processes.[4][5] This document synthesizes the existing data on the antiviral mechanisms of these compounds, providing a foundation for future research and drug development efforts.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of lumisterol metabolites has been primarily evaluated through in vitro enzymatic assays targeting key viral proteins of SARS-CoV-2: the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp). These enzymes are crucial for viral replication, making them prime targets for antiviral drugs.[1][2][3]

Inhibition of SARS-CoV-2 Main Protease (Mpro)

Several hydroxylumisterol derivatives have been shown to inhibit the activity of the SARS-CoV-2 Mpro. The table below summarizes the reported inhibitory activity at a concentration of 0.2 µM.

| Metabolite | Concentration (µM) | Mpro Inhibition (%) | Reference |

| 25(OH)L3 | 0.2 | 16-19 | [2] |

| 24(OH)L3 | 0.2 | 16-19 | [2] |

| 20S(OH)7DHC | 0.2 | 16-19 | [2] |

Inhibition of SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)

Hydroxylumisterols and other vitamin D-related compounds have demonstrated significant inhibitory effects on SARS-CoV-2 RdRp. The following table includes percentage inhibition and reported IC50 values.

| Metabolite | Concentration (µM) | RdRp Inhibition (%) | IC50 (µM) | Reference |

| Hydroxylumisterols (general) | 0.1 | 50-60 | - | [1][2] |

| 25(OH)L3 | - | - | 0.5 | [4] |

| 1,25(OH)2D3 | - | - | 1.0 | [4] |

| 20S(OH)L3 | - | - | 1.0 | [4] |

| 25(OH)D3 | - | - | 1.3 | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative assessment of the antiviral activity of lumisterol metabolites.

SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition Assay

This protocol is based on the use of the 3CL Protease, MBP-tagged (SARS-CoV-2) Assay Kit from BPS Bioscience.[1][6][7]

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the 3CL protease. In its intact form, the substrate's fluorescence is quenched. Upon cleavage, a fluorescent signal is produced, which is proportional to the enzyme's activity. Inhibitors of the 3CL protease will reduce the rate of substrate cleavage, resulting in a lower fluorescent signal.[6][7]

Materials:

-

3CL Protease, MBP-tagged (SARS-CoV-2) Assay Kit (BPS Bioscience, Cat. No. 79955-1)

-

Microplate reader capable of fluorescence detection

-

96-well black, flat-bottom plates

-

Test compounds (lumisterol metabolites)

Procedure:

-

Reagent Preparation: Prepare the 3CL Protease Assay Buffer by adding DTT to a final concentration of 1 mM. Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

-

Enzyme Preparation: Thaw the 3CL Protease on ice and dilute it in the assay buffer to the recommended concentration.

-

Assay Protocol:

-

Add 30 µl of the diluted 3CL Protease to each well of the 96-well plate, except for the "blank" wells.

-

To the "blank" wells, add 30 µl of assay buffer.

-

Add 10 µl of the diluted test compounds to the "test sample" wells.

-

Add 10 µl of assay buffer to the "positive control" and "blank" wells.

-

Add 10 µl of the provided inhibitor (GC376) to the "inhibitor control" wells.

-

Initiate the reaction by adding 10 µl of the 3CL Protease substrate to all wells.

-

-

Incubation and Measurement: Incubate the plate at room temperature for the recommended time, protected from light. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the "test sample" wells to the "positive control" and "blank" wells.

SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Activity Assay

This protocol is a generalized procedure based on commercially available RdRp assay kits.[4][8][9]

Principle: The assay measures the synthesis of RNA by the RdRp enzyme using a provided RNA template and NTPs. The newly synthesized RNA is then detected, often using a fluorescent dye that intercalates with double-stranded RNA. The fluorescence intensity is proportional to the RdRp activity.

Materials:

-

SARS-CoV-2 RNA Polymerase Assay Kit (e.g., from ProFoldin)

-

Microplate reader capable of fluorescence detection

-

384-well or 96-well plates

-

Test compounds

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, RNA template, NTPs, and the test compound at various concentrations.

-

Enzyme Addition: Add the SARS-CoV-2 RdRp enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 2 hours).

-

Detection: Add the fluorescence dye to the reaction mixture.

-

Measurement: Measure the fluorescence intensity at the appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) wavelengths.

-